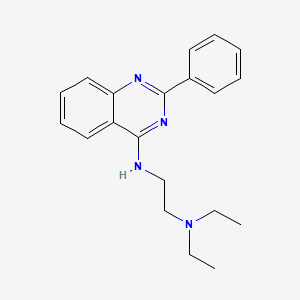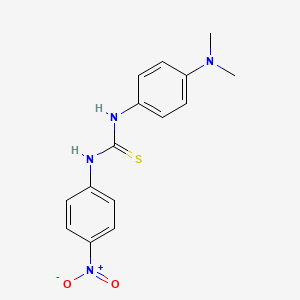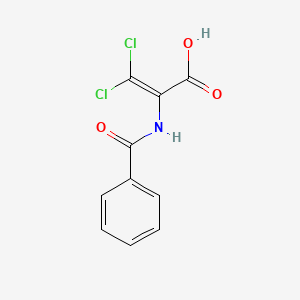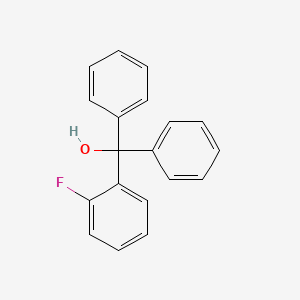![molecular formula C33H29BrSi B11948577 Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane is a complex organosilicon compound characterized by the presence of a silicon atom bonded to three benzyl groups and a 4’-bromo-[1,1’-biphenyl]-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of a silicon-based precursor with benzyl halides and a brominated biphenyl derivative. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with benzyl halides in the presence of a catalyst such as platinum or palladium. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The bromine atom in the biphenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as tetrahydrofuran or diethyl ether under inert atmospheres.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the design of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as polymers, coatings, and electronic components.
Mecanismo De Acción
The mechanism of action of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse molecular structures
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar in structure but contains four bromophenyl groups instead of benzyl groups.
Tribenzylsilane: Lacks the brominated biphenyl group, making it less reactive in certain substitution reactions.
Triphenylsilane: Contains phenyl groups instead of benzyl groups, leading to different reactivity and applications.
Uniqueness
Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane is unique due to the combination of benzyl and brominated biphenyl groups bonded to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C33H29BrSi |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
tribenzyl-[4-(4-bromophenyl)phenyl]silane |
InChI |
InChI=1S/C33H29BrSi/c34-32-20-16-30(17-21-32)31-18-22-33(23-19-31)35(24-27-10-4-1-5-11-27,25-28-12-6-2-7-13-28)26-29-14-8-3-9-15-29/h1-23H,24-26H2 |
Clave InChI |
XYHYVXWRKVGVGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)

![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)

![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)


![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)


![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)


